

# BTZ043 drug-drug interactions with bedaquiline and pretomanid

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: BTZ043 Drug-Drug Interactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interactions (DDIs) of **BTZ043** with bedaquiline and pretomanid.

# Frequently Asked Questions (FAQs)

Q1: Is there evidence of drug-drug interactions between **BTZ043** and bedaquiline or pretomanid?

A1: Yes, a preclinical study in a murine model of tuberculosis has shown significant drug-drug interactions. Co-administration of **BTZ043** with bedaquiline and pretomanid was associated with a substantial reduction in the plasma exposure of both bedaquiline and pretomanid.[1] Specifically, **BTZ043** lowered the exposures of all drugs in the BPaL (bedaquiline, pretomanid, and linezolid) regimen by at least two-fold in mice.[2][1]

Q2: What is the quantitative impact of **BTZ043** on the pharmacokinetics of bedaquiline and pretomanid in this preclinical model?

A2: In the murine model, the co-administration of **BTZ043** led to a 2.48-fold increase in the clearance of bedaquiline and a 3.34-fold increase in the clearance of pretomanid. This resulted



in a 56% reduction in the area under the curve (AUC) for bedaquiline and a 69% reduction for pretomanid.[2]

Q3: What is the proposed mechanism for this interaction?

A3: The exact mechanism for the observed DDI in the murine model has not been fully elucidated.[3] Interestingly, in vitro studies have shown that **BTZ043** has low interaction with cytochrome P450 (CYP) enzymes, which are commonly involved in drug metabolism.[4] One study reported that **BTZ043** did not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, or CYP3A4 at tested concentrations, with only minor inhibition of CYP2C9 at a high concentration.[5] This suggests that the interaction observed in vivo may not be mediated by direct CYP inhibition. Preclinical studies using cytochrome and transporter models have not indicated that **BTZ043** will impact the exposure of other tuberculosis drugs in humans.[2]

Q4: Has this drug-drug interaction been observed in humans?

A4: To date, there are no published clinical data confirming a similar drug-drug interaction in humans. In fact, interim analyses of Phase 2B clinical trials have reportedly not shown any significant changes in exposure for **BTZ043** or other co-administered tuberculosis drugs.[2] This discrepancy between preclinical animal models and human clinical data highlights the importance of careful translational assessment.

Q5: What are the known metabolic pathways for bedaquiline and pretomanid?

A5: Bedaquiline is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Pretomanid undergoes various reductive and oxidative metabolic pathways, with no single pathway being predominant. In vitro studies suggest that CYP3A4 contributes to approximately 20% of its metabolism.

## **Troubleshooting Guide**

Issue 1: Unexpectedly low plasma concentrations of bedaquiline or pretomanid in animal studies when co-administered with **BTZ043**.

 Possible Cause: As demonstrated in a murine model, BTZ043 can significantly increase the clearance of bedaquiline and pretomanid, leading to lower systemic exposure.[2]

## Troubleshooting & Optimization





#### Troubleshooting Steps:

- Confirm Dosing and Administration: Verify that all drugs were prepared and administered correctly according to the experimental protocol.
- Review Pharmacokinetic Sampling Times: Ensure that blood samples are being collected at appropriate time points to accurately capture the absorption, distribution, metabolism, and elimination phases of each drug.
- Consider Dose Adjustment: Based on the murine data, a 2-fold increase in the bedaquiline dose and a 3-fold increase in the pretomanid dose might be needed to achieve comparable exposures to when they are administered without BTZ043.[1]
- Investigate Potential Mechanisms: In your experimental model, consider evaluating markers of enzyme induction (e.g., expression of CYP enzymes or nuclear receptors like PXR) or the activity of drug transporters to explore the underlying mechanism of the interaction.

Issue 2: In vitro DDI studies (e.g., using liver microsomes) do not show an interaction between **BTZ043** and the metabolism of bedaquiline or pretomanid, but in vivo results suggest an interaction.

- Possible Cause: The mechanism of interaction may not be direct enzymatic inhibition or may involve pathways not fully captured by simple in vitro systems. For example, the interaction could be due to the induction of metabolic enzymes or drug transporters, which would not be apparent in standard microsomal inhibition assays.
- Troubleshooting Steps:
  - Conduct Enzyme Induction Studies: Utilize fresh hepatocytes in culture to assess the potential of BTZ043 to induce the expression of key metabolic enzymes (e.g., CYP3A4).
  - Evaluate Drug Transporter Interactions: Investigate whether BTZ043 is a substrate, inhibitor, or inducer of important drug transporters such as P-glycoprotein (P-gp/MDR1) or breast cancer resistance protein (BCRP).



 Consider Species Differences: Recognize that the expression and function of metabolic enzymes and transporters can vary significantly between species. The interaction observed in mice may not be directly translatable to other species, including humans.

## **Data Presentation**

Table 1: Pharmacokinetic Parameters of Bedaquiline and Pretomanid With and Without Coadministration of **BTZ043** in a Murine Model

| Drug        | Parameter | Without<br>BTZ043 | With BTZ043 | % Change |
|-------------|-----------|-------------------|-------------|----------|
| Bedaquiline | Clearance | -                 | ↑ 2.48-fold | -        |
| AUC         | -         | ↓ 56%             | -           |          |
| Pretomanid  | Clearance | -                 | ↑ 3.34-fold | -        |
| AUC         | -         | ↓ 69%             | -           |          |

Data sourced from a translational modeling study in mice.[2]

## **Experimental Protocols**

Key Experiment: Murine Model of Tuberculosis for DDI Assessment

- Animal Model: Female BALB/c mice.[1]
- Infection: Aerosol infection with Mycobacterium tuberculosis H37Rv. Treatment is typically initiated two weeks post-infection.[1]
- Dosing Regimen:
  - Bedaquiline: 25 mg/kg, once daily.[1]
  - Pretomanid: 100 mg/kg, once daily.[1]
  - BTZ043: 100 mg/kg, twice daily (administered 8 hours apart).[1]



- All drugs are administered 5 days per week.[2]
- Drug Formulation and Administration:
  - Separate formulations of bedaquiline and pretomanid are combined on the day of dosing and administered via gavage.
  - This is administered 2 hours after the first daily dose of BTZ043.[2]
- Pharmacokinetic Sampling:
  - Plasma samples are collected from a cohort of mice (n=3 per regimen) at pre-dose and up to 6 hours post-dose on the last day of dosing during the fourth week of treatment.
- Analytical Method: Drug concentrations in plasma are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## **Visualizations**



#### Experimental Workflow for Assessing BTZ043 DDI in a Murine Model



Click to download full resolution via product page

Caption: Workflow for DDI study in a murine model.



### Observed Pharmacokinetic Interaction in Murine Model BTZ043 Co-administration Induces Induces **Increased Clearance Increased Clearance** (2.48-fold) (3.34-fold)Bedaquiline Leads to **Pretomanid** Leads to Reduced AUC Reduced AUC (69%)(56%)

Click to download full resolution via product page

Caption: BTZ043's effect on bedaquiline and pretomanid PK.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]



- 3. Translational Modeling of BTZ-043 to Predict Phase 2A Efficacy and Evaluate Drug-Drug Interactions With Bedaquiline, Pretomanid, and Linezolid in Murine Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [BTZ043 drug-drug interactions with bedaquiline and pretomanid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560037#btz043-drug-drug-interactions-withbedaquiline-and-pretomanid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com